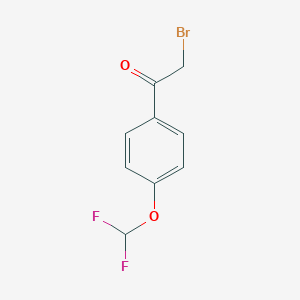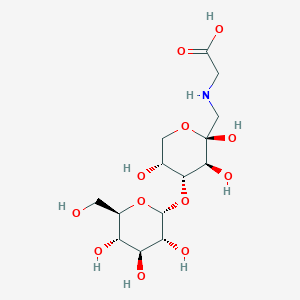
1-Desoxy-1-glycinomaltose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Desoxy-1-glycinomaltose (DGM) is a non-reducing disaccharide that has gained significant attention in recent years due to its unique properties and potential applications in various fields of science. DGM is a derivative of maltose, where the glucose residue at the reducing end is replaced by a glycine molecule. This substitution results in a molecule that is more stable and resistant to hydrolysis, making it an ideal candidate for use in various research applications.
作用机制
The mechanism of action of 1-Desoxy-1-glycinomaltose is not well understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. 1-Desoxy-1-glycinomaltose has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate antioxidant enzymes, such as superoxide dismutase and catalase.
生化和生理效应
1-Desoxy-1-glycinomaltose has been shown to have a range of biochemical and physiological effects, including the modulation of glucose metabolism, the regulation of lipid metabolism, and the reduction of oxidative stress. 1-Desoxy-1-glycinomaltose has also been shown to improve insulin sensitivity and to reduce the risk of developing type 2 diabetes.
实验室实验的优点和局限性
One of the major advantages of using 1-Desoxy-1-glycinomaltose in lab experiments is its stability and resistance to hydrolysis. This makes it an ideal candidate for use in various biochemical and biotechnological applications. However, one of the limitations of using 1-Desoxy-1-glycinomaltose is its high cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for research on 1-Desoxy-1-glycinomaltose, including the development of novel drugs and therapeutics, the exploration of its potential applications in biotechnology and nanotechnology, and the investigation of its role in various disease states. Additionally, further research is needed to better understand the mechanism of action of 1-Desoxy-1-glycinomaltose and to identify its potential side effects and toxicity.
合成方法
1-Desoxy-1-glycinomaltose can be synthesized through a variety of methods, including enzymatic and chemical synthesis. One of the most commonly used methods for the synthesis of 1-Desoxy-1-glycinomaltose is through the use of α-amylase and glycine. The α-amylase catalyzes the hydrolysis of starch to produce maltose, which is then reacted with glycine to yield 1-Desoxy-1-glycinomaltose.
科学研究应用
1-Desoxy-1-glycinomaltose has been extensively studied for its potential applications in various fields of science, including biochemistry, biotechnology, and medicine. One of the most promising applications of 1-Desoxy-1-glycinomaltose is in the development of novel drugs and therapeutics. 1-Desoxy-1-glycinomaltose has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
属性
CAS 编号 |
142937-59-5 |
|---|---|
产品名称 |
1-Desoxy-1-glycinomaltose |
分子式 |
C14H25NO12 |
分子量 |
399.35 g/mol |
IUPAC 名称 |
2-[[(2R,3S,4R,5R)-2,3,5-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylamino]acetic acid |
InChI |
InChI=1S/C14H25NO12/c16-2-6-8(20)9(21)10(22)13(26-6)27-11-5(17)3-25-14(24,12(11)23)4-15-1-7(18)19/h5-6,8-13,15-17,20-24H,1-4H2,(H,18,19)/t5-,6-,8-,9+,10-,11-,12+,13-,14-/m1/s1 |
InChI 键 |
PUZZDKPXMUSJCH-UUWQLDJQSA-N |
手性 SMILES |
C1[C@H]([C@H]([C@@H]([C@](O1)(CNCC(=O)O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES |
C1C(C(C(C(O1)(CNCC(=O)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O |
规范 SMILES |
C1C(C(C(C(O1)(CNCC(=O)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O |
其他 CAS 编号 |
142937-59-5 |
同义词 |
1-desoxy-1-glycinomaltose maltolosylglycine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



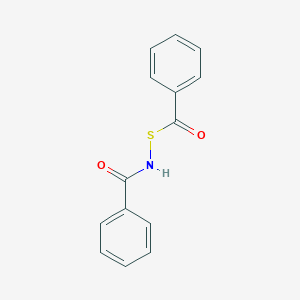
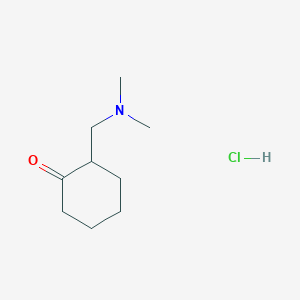
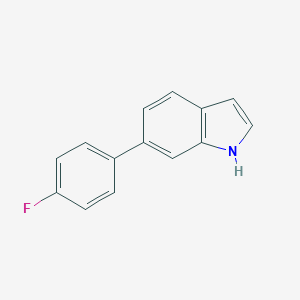
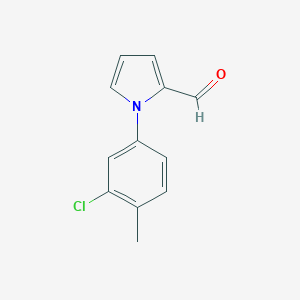
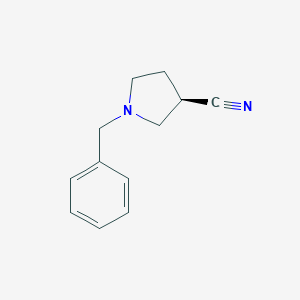
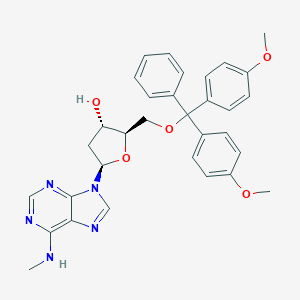
![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate (1:1)](/img/structure/B132919.png)



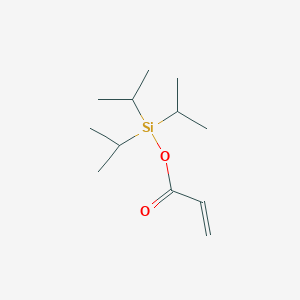
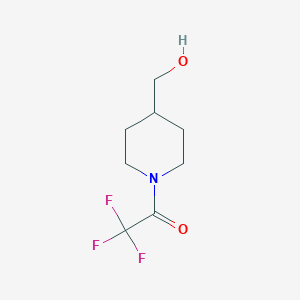
![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde](/img/structure/B132947.png)
